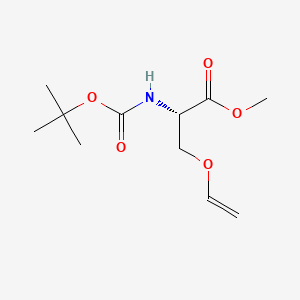
methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a vinyl group, and a serine-derived ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of serine is then vinylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the vinyl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for ester reduction.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The vinyl group can participate in various addition reactions, making the compound versatile for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-serinate: Lacks the vinyl group, making it less reactive in certain addition reactions.
Methyl N-(tert-butoxycarbonyl)-O-allyl-L-serinate: Contains an allyl group instead of a vinyl group, which can undergo different types of reactions.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is unique due to the presence of both the Boc protecting group and the vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (2S)-3-ethenoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H19NO5/c1-6-16-7-8(9(13)15-5)12-10(14)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
TVXJHEZSQSUHBB-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















